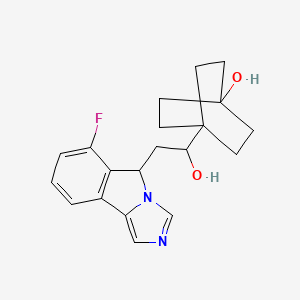
Imidazoleisoindoles derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazoleisoindoles derivative 1 is a novel compound belonging to the class of imidazoisoindoles. These compounds have gained significant attention due to their potent biological activities, particularly as inhibitors of indoleamine-2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation . The inhibition of IDO has been linked to potential therapeutic applications in cancer immunotherapy, making this compound a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazoleisoindoles derivative 1 typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazoleisoindole structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and green chemistry principles to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Imidazoleisoindoles derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazoleisoindoles, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazoleisoindoles derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating immune responses by inhibiting IDO activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of imidazoleisoindoles derivative 1 involves the inhibition of indoleamine-2,3-dioxygenase (IDO). By inhibiting IDO, the compound prevents the conversion of tryptophan to kynurenine, thereby reducing the immunosuppressive environment created by tumor cells . This leads to enhanced activation of effector T cells and suppression of regulatory T cells, promoting an anti-tumor immune response .
Comparison with Similar Compounds
Indoleamine-2,3-dioxygenase inhibitors: Other compounds in this category include 1-methyl-D-tryptophan and epacadostat.
Imidazole derivatives: Compounds such as metronidazole and omeprazole share structural similarities but differ in their biological activities and applications.
Uniqueness: Imidazoleisoindoles derivative 1 stands out due to its high potency as an IDO inhibitor and its favorable pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C20H23FN2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl]bicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C20H23FN2O2/c21-14-3-1-2-13-16-11-22-12-23(16)15(18(13)14)10-17(24)19-4-7-20(25,8-5-19)9-6-19/h1-3,11-12,15,17,24-25H,4-10H2 |
InChI Key |
IUJILQYRZOXDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C(CC3C4=C(C=CC=C4F)C5=CN=CN35)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)

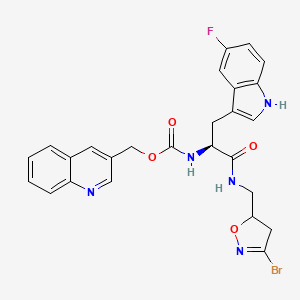
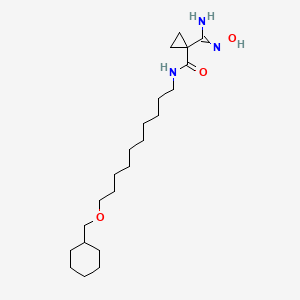
![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)
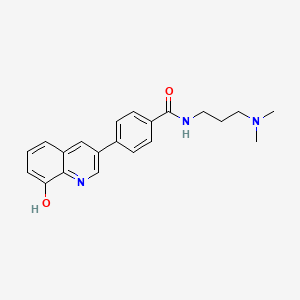
![4-[5-(4-dimethylamino-piperidin-1-yl)-3H-imidazo[4,5-b]pyridine-2-carbonyl]-2-isoquinolin-4-yl-benzonitrile](/img/structure/B10833465.png)
![3-[[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833469.png)
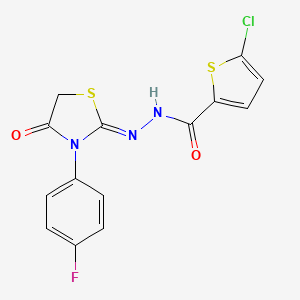
![Imidazo[1,5-a]pyridine derivative 2](/img/structure/B10833476.png)
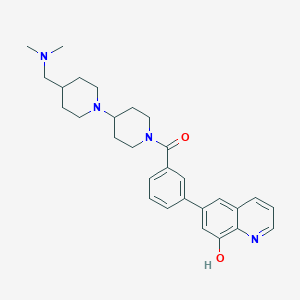
![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)
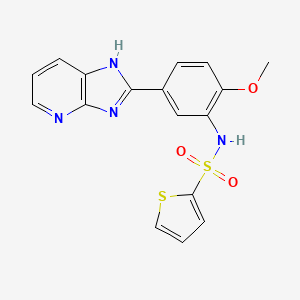
![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)
